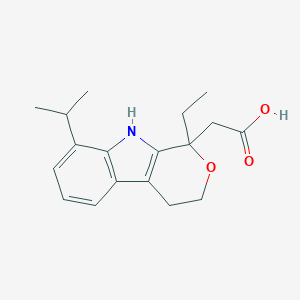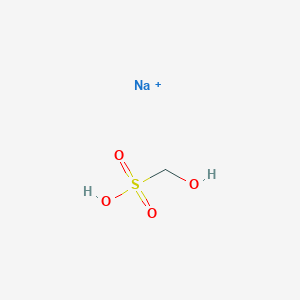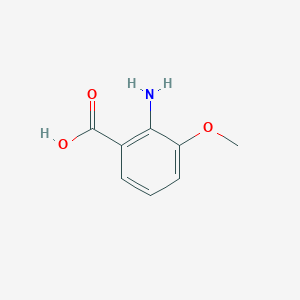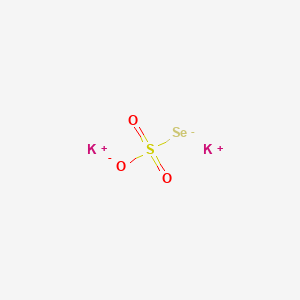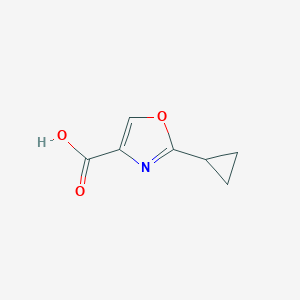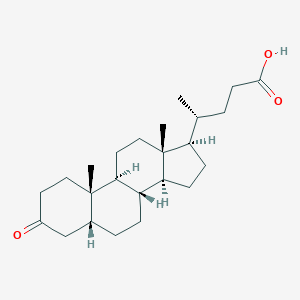
脱氢石胆酸
描述
Dehydrolithocholic acid, formally known as (5β)-3-oxo-cholan-24-oic acid, is a significant metabolite of lithocholic acid. It is formed from lithocholic acid by the cytochrome P450 isoform CYP3A4. This compound is known for its role as an agonist of several receptors, including G protein-coupled bile acid activated receptor 1, vitamin D receptor, and farnesoid X receptor .
科学研究应用
Dehydrolithocholic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of bile acid metabolism and as a standard in analytical chemistry.
Biology: Dehydrolithocholic acid is studied for its role in modulating various biological pathways, including those involving bile acid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammatory diseases.
作用机制
Target of Action
Dehydrolithocholic acid, a major metabolite of lithocholic acid, primarily targets the retinoic acid receptor-related orphan receptor gamma t (RORγt) . This receptor plays a crucial role in the differentiation of T helper cells that express IL-17a (TH17 cells) .
Mode of Action
Dehydrolithocholic acid acts as an agonist of several receptors, including the G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5) , vitamin D receptor (VDR) , and farnesoid X receptor (FXR) . It also binds to the human pregnane X receptor (PXR) . By directly binding to RORγt, dehydrolithocholic acid inhibits the differentiation of TH17 cells .
Biochemical Pathways
Dehydrolithocholic acid is formed from lithocholic acid by the cytochrome P450 (CYP) isoform CYP3A4 . It is involved in the metabolism of bile acids, which are crucial for lipid transport and metabolism, cellular signaling, and regulation of energy homeostasis . The compound’s action on the Th17/Treg balance is regulated by inflammatory cytokines and various metabolic factors .
Result of Action
The action of dehydrolithocholic acid results in the modulation of immune response. Specifically, it inhibits the differentiation of TH17 cells, which are involved in inflammatory responses . This can have significant implications for conditions characterized by chronic inflammation.
Action Environment
The action of dehydrolithocholic acid is influenced by the gut microbiota, which plays a role in the synthesis of secondary bile acids . Changes in the composition of the gut microbiota could therefore impact the production and action of dehydrolithocholic acid. Additionally, factors such as diet, which can influence both gut microbiota and liver function, may also affect the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Dehydrolithocholic acid plays a significant role in biochemical reactions. It inhibits the differentiation of TH17 cells by directly binding to the key transcription factor RORγt . This interaction between Dehydrolithocholic acid and RORγt is crucial in regulating TH17 cell differentiation .
Cellular Effects
Dehydrolithocholic acid has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the transcription factor RORγt . By inhibiting the differentiation of TH17 cells, Dehydrolithocholic acid can impact cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of Dehydrolithocholic acid involves its direct binding to the transcription factor RORγt . This binding inhibits the transcriptional activity of RORγt, thereby suppressing the differentiation of TH17 cells . This interaction elucidates how Dehydrolithocholic acid exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydrolithocholic acid can change over time. For instance, treatment with Dehydrolithocholic acid significantly reduced the activity of the RORγt reporter . This suggests that Dehydrolithocholic acid may have long-term effects on cellular function, possibly through its impact on TH17 cell differentiation .
Dosage Effects in Animal Models
In animal models, the effects of Dehydrolithocholic acid can vary with different dosages. For example, oral administration of Dehydrolithocholic acid (0.3% w/w) for one week significantly reduced the percentage of ileal TH17 cells
Metabolic Pathways
Dehydrolithocholic acid is involved in the metabolic pathway of bile acid. It is a metabolite of lithocholic acid, formed by the action of the enzyme cytochrome P450 (CYP) isoform CYP3A4 .
准备方法
Synthetic Routes and Reaction Conditions: Dehydrolithocholic acid is synthesized from lithocholic acid through the action of the cytochrome P450 isoform CYP3A4. The reaction involves the oxidation of lithocholic acid, resulting in the formation of dehydrolithocholic acid .
Industrial Production Methods: Industrial production of dehydrolithocholic acid typically involves the use of biocatalysts, such as cytochrome P450 enzymes, to convert lithocholic acid into dehydrolithocholic acid. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Dehydrolithocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as chromic acid can be used to oxidize dehydrolithocholic acid.
Reduction: Reducing agents like sodium borohydride can be employed to reduce dehydrolithocholic acid.
Substitution: Substitution reactions can be carried out using reagents like halogens under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dehydrolithocholic acid can lead to the formation of various oxo derivatives .
相似化合物的比较
- Lithocholic acid
- Chenodeoxycholic acid
- Deoxycholic acid
Comparison: Dehydrolithocholic acid is unique in its ability to act as an agonist for multiple receptors, including G protein-coupled bile acid activated receptor 1, vitamin D receptor, and farnesoid X receptor. This distinguishes it from other bile acids, which may have more limited receptor interactions. Additionally, its formation from lithocholic acid via cytochrome P450 isoform CYP3A4 highlights its specific metabolic pathway .
属性
IUPAC Name |
(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQFUORWRVZTHT-OPTMKGCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-56-6 | |
| Record name | Dehydrolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxocholan-24-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-5beta-cholanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROLITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96JBM35FXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dehydrolithocholic acid interact with enzymes in the liver?
A2: Dehydrolithocholic acid, being a bile acid, can interact with various enzymes involved in bile acid metabolism in the liver. Studies have shown that dehydrolithocholic acid acts as an inhibitor of certain dihydrodiol dehydrogenase enzymes in the liver. [] These enzymes play a role in detoxifying xenobiotics and metabolizing steroids. The inhibition of these enzymes by dehydrolithocholic acid could potentially influence the metabolism of other drugs and hormones.
Q2: What is the role of dehydrolithocholic acid in the gut microbiota-bile acid axis and its potential impact on atrial fibrillation?
A3: Research indicates that dehydrolithocholic acid, a secondary bile acid, might be involved in the gut microbiota-bile acid axis, which appears to be disrupted in patients with atrial fibrillation. [] While the study observed a decrease in overall secondary bile acids in the feces of atrial fibrillation patients, dehydrolithocholic acid was specifically identified as being decreased in these patients. This finding suggests that alterations in the gut microbiota and their impact on dehydrolithocholic acid production could potentially contribute to the development or progression of atrial fibrillation. Further research is needed to fully elucidate the role of dehydrolithocholic acid in this context.
Q3: Can probiotics influence the levels of dehydrolithocholic acid?
A4: Yes, studies suggest that certain probiotics can modulate the levels of dehydrolithocholic acid. Research has shown that administering Lactobacillus gasseri LA39 to germ-free mice led to a significant increase in fecal dehydrolithocholic acid levels. [] This effect is likely due to the probiotic's influence on the gut microbiota and its ability to promote the biotransformation of primary bile acids into secondary bile acids like dehydrolithocholic acid.
Q4: Are there any known methods to analyze dehydrolithocholic acid in biological samples?
A5: Yes, targeted metabolomic analysis has been successfully employed to quantify dehydrolithocholic acid in biological samples. [, ] This method involves using techniques like liquid chromatography coupled with mass spectrometry to specifically identify and measure the concentration of dehydrolithocholic acid in complex mixtures like serum or fecal matter.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









